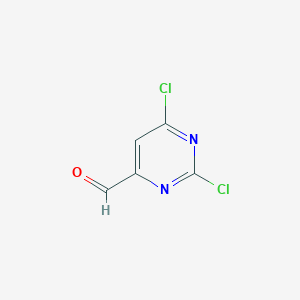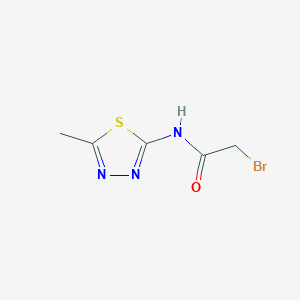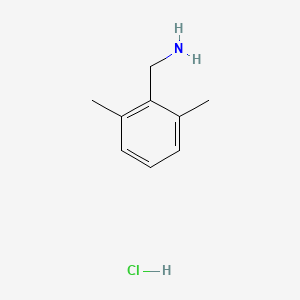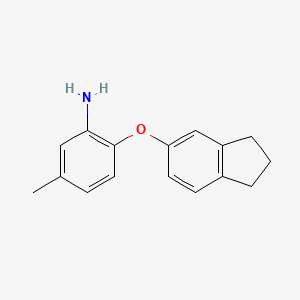
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine" is a chemical entity that can be associated with a class of compounds that exhibit central dopamine-receptor stimulating activity. These compounds are of interest due to their potential therapeutic applications in neurological disorders. The indan and indene moieties present in these compounds are crucial for their activity, as they interact with dopamine receptors in the central nervous system.
Synthesis Analysis
The synthesis of related compounds has been reported, where stereospecific reactions and optical resolution were employed to obtain enantiomeric pairs of indene derivatives with dopamine receptor affinity . The synthesis of these compounds involves multiple steps, including the preparation of phenylacetic acids, N-acylation, reduction to amines, and cyclization to achieve the final products . Additionally, a novel three-component reaction catalyzed by dirhodium(II) acetate has been used for the synthesis of 1,2-diamines, which could be relevant for the synthesis of similar compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffractometry (XRD), which reveals the presence of intramolecular hydrogen bonds that are significant for the stability and reactivity of these molecules . The precise arrangement of atoms and functional groups within the molecule can influence its interaction with biological targets such as dopamine receptors.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the position of the hydroxy group on the aromatic ring is important for the dopaminergic activity . The intramolecular distances between functional groups are also critical, as they determine how well the compound can fit into the receptor binding site .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intramolecular hydrogen bonds can affect the compound's solubility and melting point . The steric configuration, as well as the presence of substituents on the indan or indene rings, can influence the compound's stability and its ability to cross the blood-brain barrier, which is essential for central nervous system activity .
Applications De Recherche Scientifique
Dopamine Receptor Ligands
The compound and its derivatives have been explored for their affinity and selectivity towards dopamine D1 and D2 receptors. Enantiomeric pairs of the compound, specifically the trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and trans-2-amino-5-hydroxy-1-phenyl-2,3-dihydro-1H-indene, have shown nanomolar range affinity for these receptors. In behavioral studies, some derivatives have indicated central D1 agonistic activity, suggesting their potential utility in modulating dopamine-related functions in the central nervous system (Claudi et al., 1996).
Synthesis of Novel Compounds
The compound has been used as a precursor in the synthesis of novel chemical entities. For instance, reactions involving (E)-2-(aryl)-2,3-dihydro-1H-inden-1-ones have led to the formation of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones with potential applications in various fields (Kumar et al., 2013).
Modulation of Serotonergic Receptors
The compound's derivatives have been investigated for their ability to modulate serotonergic receptors. Specifically, studies have looked at the modulation of 5-HT2A receptor-mediated behavior by 5-HT2C receptor agonists, which can have implications for understanding and possibly treating disorders related to these pathways (Vickers et al., 2001).
Synthesis of Functionalized Compounds
The compound has been used in reactions to synthesize functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. These reactions have shown potential for the creation of new compounds with diverse chemical properties and possible applications in material science or pharmaceuticals (Mosslemin et al., 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11-5-8-16(15(17)9-11)18-14-7-6-12-3-2-4-13(12)10-14/h5-10H,2-4,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTMMWUCZHFSPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC3=C(CCC3)C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-methylphenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

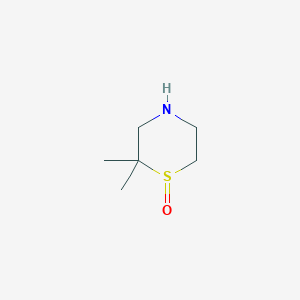
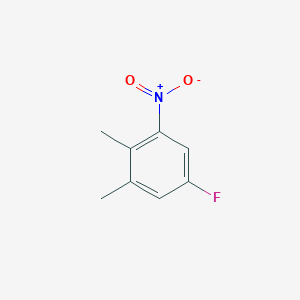
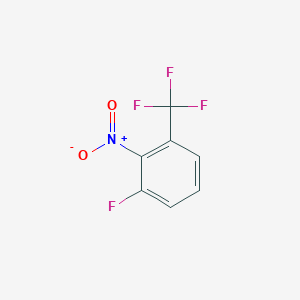
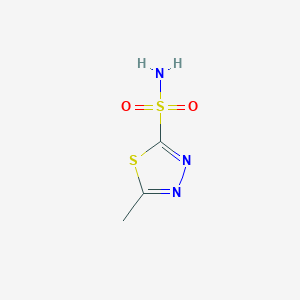
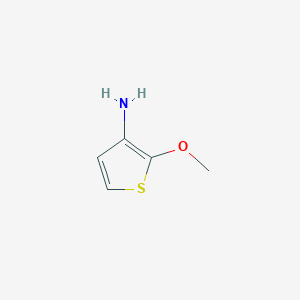

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)
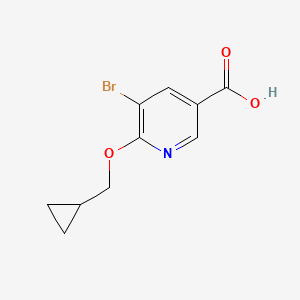
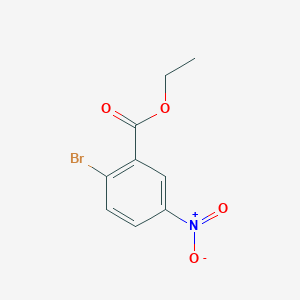
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
![4-[(4-Fluorophenyl)carbonyl]benzonitrile](/img/structure/B1345800.png)
